Chromium propionate

Description

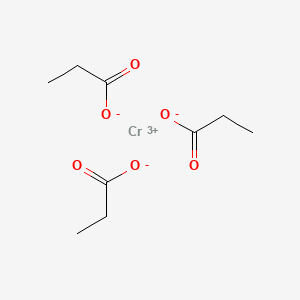

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85561-43-9 |

|---|---|

Molecular Formula |

C9H15CrO6 |

Molecular Weight |

271.21 g/mol |

IUPAC Name |

chromium(3+);propanoate |

InChI |

InChI=1S/3C3H6O2.Cr/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3 |

InChI Key |

PYXSPTLIBJZHQW-UHFFFAOYSA-K |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Cr+3] |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Cr+3] |

Other CAS No. |

85561-43-9 |

Synonyms |

chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Metabolic Maze: A Technical Guide to the Biochemical Pathways Influenced by Chromium Propionate Supplementation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium, an essential trace mineral, plays a pivotal role in the metabolism of carbohydrates, lipids, and proteins. This technical guide delves into the intricate biochemical pathways modulated by chromium propionate (B1217596), a highly bioavailable organic form of chromium. With a focus on its molecular mechanisms of action, this document provides a comprehensive overview of its influence on insulin (B600854) signaling, glucose transport, lipid metabolism, immune function, and the physiological stress response. Detailed experimental protocols and quantitative data from pivotal studies are presented to offer a robust resource for researchers and professionals in drug development seeking to understand and leverage the metabolic effects of chromium propionate.

Introduction

Trivalent chromium (Cr³⁺) is recognized as a critical cofactor for the potentiation of insulin action.[1] Its supplementation, particularly in the form of organic chelates like this compound, has garnered significant interest for its potential to improve metabolic health and animal productivity. This compound is the only organic chromium source approved by the U.S. Food and Drug Administration (FDA) for use in cattle diets.[2] This guide synthesizes the current scientific understanding of the biochemical and molecular impacts of this compound supplementation.

Core Biochemical Pathways

Glucose Metabolism and Insulin Signaling

The primary and most well-documented role of chromium is its ability to enhance insulin sensitivity and glucose metabolism.[3][4] this compound supplementation has been shown to improve glucose clearance rates and increase tissue sensitivity to insulin.[3]

Insulin Signaling Pathway:

While traditionally chromium was thought to directly interact with the insulin receptor and downstream signaling proteins like IRS-1, PI3K, and Akt, recent evidence suggests a more nuanced mechanism.[5][6][7] Some studies indicate that chromium's effect on GLUT4 translocation, a critical step in glucose uptake, may occur independently of these classical insulin signaling intermediates.[5][6][7] Instead, a cholesterol-dependent mechanism has been proposed, where chromium treatment reduces plasma membrane cholesterol, thereby facilitating the mobilization and translocation of GLUT4-containing vesicles to the cell surface.[5][6][7]

Diagram: Proposed Insulin Signaling Pathway Influenced by this compound

Caption: Proposed mechanism of this compound on insulin signaling and glucose uptake.

Lipid Metabolism

This compound supplementation has been demonstrated to influence lipid metabolism, although the effects can be variable.[1] Studies have shown that it can lead to a reduction in low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol percentages in pigs.[1] This is thought to be a consequence of enhanced insulin activity, which stimulates lipoprotein lipase, leading to increased VLDL metabolism.[1] Furthermore, research in goats has indicated that chromium supplementation can significantly decrease the expression of genes involved in fat biosynthesis and lipid metabolism, such as ACC1, DGAT1, FABP4, FAS, HSL, and LEP.[8]

Immune Function and Stress Response

This compound plays a role in modulating the immune system and the physiological response to stress. Supplementation has been associated with enhanced immune responses in weaned pigs, including increased serum total globulin, IgG, and γ-globulin concentrations.[1] In stressed cattle, this compound has been shown to reduce morbidity, with a decrease in the number of animals treated for respiratory symptoms.[9][10] This is potentially linked to the observation that stress can increase urinary chromium excretion, suggesting a higher requirement during stressful periods.[1] Some studies, however, have not found a significant effect of chromium supplementation on serum cortisol levels.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound supplementation.

Table 1: Effects of this compound on Growth Performance in Feedlot Cattle

| Parameter | Control | This compound Supplementation | % Change | Reference |

| Average Daily Gain (ADG) (lbs/day) | ||||

| Study 1 (0-56 days) | 3.46 | 3.84 (0.3 mg/kg) | +10.8% | [9] |

| Study 2 (154 days) | 3.77 | 3.92 (0.25 mg Cr/kg DM) | +4.0% | [2] |

| Study 3 (28 days) | - | - | +12.6% (0.3 mg/kg vs control) | [10][12] |

| Feed Efficiency (lbs feed/lb gain) | ||||

| Study 1 (0-56 days) | 4.25 | 4.05 (0.3 mg/kg) | +4.7% | [9] |

| Study 2 (154 days) | 0.171 | 0.179 | +4.7% | [2] |

| Dry Matter Intake (DMI) (lbs/day) | ||||

| Study 1 (0-56 days) | 14.70 | 15.52 (0.3 mg/kg) | +5.6% | [9] |

| Morbidity (% treated for respiratory symptoms) | ||||

| Study 1 (56 days) | - | - | -12.5% (0.3 mg/kg vs control) | [9] |

| Study 2 (56 days) | - | - | -18.37% (0.3 mg/kg vs control) | [10] |

Table 2: Effects of this compound on Lactation Performance in Dairy Cows

| Parameter | Control | This compound Supplementation | % Change | Reference |

| Milk Yield (lbs/day) | ||||

| Meta-analysis (17 studies) | - | - | +3.55 lbs/h/d (weighted average) | [13] |

| Study 1 (Heat-stressed) | - | - | +4.48% (0.34 mg Cr/kg DM) | [14] |

| Study 2 (Heat-stressed) | 41.2 kg/day | 41.8 kg/day (3.13 g/day Cr-Pro) | +1.45% | [15] |

| Dry Matter Intake (DMI) | ||||

| Study 1 (Heat-stressed) | - | - | +4.11% (0.34 mg Cr/kg DM) | [14] |

| Milk Yield Loss ( kg/cow/day ) (Heat-stressed, 45 days) | ||||

| Study 3 | 8.27 | 2.76 (8 mg/d) | -66.6% | [16] |

Table 3: Effects of this compound on Blood Parameters

| Parameter | Animal Model | Control | This compound Supplementation | % Change | Reference |

| Serum Insulin | Growing Heifers | Higher | Lower (3, 6, or 9 mg/d) | - | [3] |

| Blood Glucose | Simmental Cows (Heat-stressed) | - | - | +8.39% (0.34 mg Cr/kg DM) | [14] |

| Blood Urea Nitrogen (BUN) | Simmental Cows (Heat-stressed) | - | - | -14.85% (0.34 mg Cr/kg DM) | [14] |

| Beta-hydroxybutyrate (BHB) | Simmental Cows (Heat-stressed) | - | - | -17.14% (0.34 mg Cr/kg DM) | [14] |

| LDL + VLDL Cholesterol (%) | Weaned Pigs | Higher | Lower | - | [1] |

| HDL Cholesterol (%) | Weaned Pigs | Lower | Higher | + | [1] |

| Serum IgG | Weaned Pigs | Lower | Higher | + | [1] |

Experimental Protocols

Intravenous Glucose Tolerance Test (IVGTT) in Cattle

Objective: To assess glucose clearance and insulin sensitivity.

Protocol:

-

Animal Preparation: Heifers are fitted with indwelling jugular catheters.[4]

-

Fasting: Animals are typically fasted overnight.

-

Baseline Sampling: Blood samples are collected at -10 and 0 minutes prior to glucose infusion to establish baseline glucose and insulin levels.[3]

-

Glucose Infusion: A glucose solution (e.g., 0.45 g/kg of BW^0.75) is infused via the jugular catheter over a 1-2 minute period.[3]

-

Post-infusion Sampling: Blood samples are collected at frequent intervals post-infusion (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 150, and 180 minutes).[3]

-

Sample Processing: Blood samples are processed to separate serum or plasma, which is then stored frozen until analysis for glucose and insulin concentrations.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated. Glucose clearance rate, half-life, and time to nadir are also determined.[4][17]

Diagram: Experimental Workflow for IVGTT

Caption: A typical experimental workflow for an intravenous glucose tolerance test.

Insulin Challenge Test in Pigs

Objective: To evaluate insulin sensitivity by measuring the rate of glucose disposal in response to exogenous insulin.

Protocol:

-

Animal Preparation: Growing barrows are fitted with jugular catheters.[18]

-

Fasting: Pigs are fasted for a specified period.

-

Baseline Sampling: A baseline blood sample is taken.

-

Insulin Injection: Porcine insulin (e.g., 0.1 IU/kg BW) is administered intravenously.[18]

-

Post-injection Sampling: Blood samples are collected at regular intervals following the insulin injection.

-

Glucose Analysis: Plasma glucose concentrations are determined for each time point.

-

Data Analysis: Glucose clearance rate and glucose half-life are calculated to assess insulin sensitivity.[18]

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the expression levels of target genes involved in various metabolic pathways.

Protocol:

-

Tissue/Cell Collection: Samples (e.g., spleen tissue, adipose tissue) are collected and immediately processed or stored in a stabilizing agent (e.g., RNAlater) to preserve RNA integrity.[19]

-

RNA Extraction: Total RNA is isolated from the samples using a suitable commercial kit or a standard protocol like TRIzol extraction.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., NanoDrop), and RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).[20] The reaction includes the cDNA template, gene-specific primers, and qPCR master mix.

-

Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., 28S, HSP90).[8][19]

Diagram: Logical Relationship for qPCR Data Analysis

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. extension.okstate.edu [extension.okstate.edu]

- 3. This compound enhances insulin sensitivity in growing cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on response to an intravenous glucose tolerance test in growing Holstein heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Transcription analysis of genes involved in lipid metabolism reveals the role of chromium in reducing body fat in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kemin.com [kemin.com]

- 10. agproud.com [agproud.com]

- 11. researchgate.net [researchgate.net]

- 12. kemin.com [kemin.com]

- 13. KemTRACE® Chromium and Milk Response in Dairy Cattle | Animal Gut Health & Nutrition Solutions [kemin.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Effects of this compound supplementation on production performance, blood parameters, ruminal fermentation indices, and microbial diversity in heat-stressed Holstein dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of chromium picolinate and this compound on glucose and insulin kinetics of growing barrows and on growth and carcass traits of growing-finishing barrows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effect of this compound and Alpha-Lipoic Acid Supplementation on Gene Expression of Cytokine Profile in the Spleen Tissue of Broilers - Research On Animal Production [rap.sanru.ac.ir]

- 20. Quantitative PCR for glucose transporter and tristetraprolin family gene expression in cultured mouse adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Chromium Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) propionate (B1217596) is an organometallic compound that has garnered significant interest in various scientific fields. It is recognized as a bioavailable source of trivalent chromium, an essential trace mineral involved in glucose, lipid, and protein metabolism.[1][2] Its primary application is as a nutritional feed supplement in animal husbandry to improve growth performance, carcass quality, and alleviate stress.[2][3][4] The compound's ability to enhance insulin (B600854) sensitivity also suggests potential pharmacological applications.[1][5] This technical guide provides a comprehensive overview of the synthesis methodologies and detailed structural characterization techniques for chromium(III) propionate, intended for professionals in research and development. The most common and stable form discussed is the trinuclear complex, triaqua-(μ3-oxo)hexa(μ2-propionato-O,O')trichromium(III) propionate.[6]

Synthesis of Chromium(III) Propionate

The synthesis of chromium(III) propionate can be achieved through several chemical pathways. The selection of a method often depends on the desired purity, scale, and available starting materials. Below are detailed protocols for common synthetic routes.

Experimental Protocols

Protocol 1: Reaction of Chromium(III) Hydroxide (B78521) with Propionic Acid

This method involves the initial preparation of chromium(III) hydroxide, which is then reacted with propionic acid.[7]

-

Preparation of Chromium(III) Hydroxide: A chromium(III) salt (e.g., chromium chloride, chromium nitrate) is dissolved in water. A solution of sodium hydroxide (not exceeding 10% mass concentration) is slowly added while stirring until the solution becomes colorless, indicating the precipitation of chromium(III) hydroxide. The precipitate is filtered and washed thoroughly with deionized water to remove impurities.[7]

-

Reaction with Propionic Acid: The freshly prepared chromium(III) hydroxide is suspended in an excess of propionic acid (a molar ratio of 2 to 5 times that of the chromium hydroxide).[7]

-

Reflux and Isolation: The mixture is heated to reflux at a temperature between 100°C and 130°C for 1 to 3 hours.[7]

-

Purification: After cooling, the solution is filtered to remove any unreacted solids. The filtrate is then concentrated under reduced pressure to yield crude chromium propionate. For further purification, the crude product can be dissolved in ethanol, filtered, and the filtrate evaporated to dryness to obtain the final solid product.[7]

Protocol 2: Reductive Synthesis from a Chromium(VI) Source

This process prepares a sulfate-free solution of chromium(III) propionate by reducing a chromium(VI) compound in the presence of propionic acid.[8]

-

Reaction Mixture Preparation: An aqueous solution of propionic acid (up to 55% by weight) is prepared. A chromium(VI) source, such as sodium dichromate or potassium dichromate, is dissolved in this solution.[7][8]

-

Reduction Step: A suitable reducing agent, such as a bisulfite or glucose, is added to the mixture.[7][8] The reaction is typically carried out at an elevated temperature (e.g., 120-135°C) for several hours.[7] This reduction of Cr(VI) to Cr(III) results in the formation of two distinct liquid phases if the propionic acid concentration is controlled.[8]

-

Phase Separation and Stabilization: The upper phase contains the desired sulfate-free, green solution of chromium(III) propionate, while the lower phase contains sulfate (B86663) by-products. The upper phase is separated and can be stabilized with additional propionic acid. A molar ratio of at least 4:1 propionate to chromium(III) is required.[8]

Protocol 3: Direct Reaction of Chromium Oxide with Propionic Acid

This is a straightforward method for synthesizing this compound.[5][9]

-

Reaction: Chromium oxide is mixed directly with propionic acid.

-

Heating and Crystallization: The mixture is heated to facilitate the reaction.

-

Isolation: Upon completion of the reaction and subsequent cooling, the this compound product is isolated through crystallization.[9]

References

- 1. Effects of Combined Dietary Chromium(III) Propionate Complex and Thiamine Supplementation on Insulin Sensitivity, Blood Biochemical Indices, and Mineral Levels in High-Fructose-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vegapharma.com [vegapharma.com]

- 3. This compound supplementation alters animal growth performance, carcass characteristics, and skeletal muscle properties in feedlot steers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [sinyiml.com]

- 5. This compound BP EP USP CAS 85561-43-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. air.unimi.it [air.unimi.it]

- 7. CN102351680A - Synthesis technique of this compound - Google Patents [patents.google.com]

- 8. EP0194596A2 - Process for preparing a stabilized chromium (III) propionate solution and formation treatment with a so prepared solution - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

Physicochemical properties of chromium propionate for laboratory use.

A Technical Guide to Chromium Propionate (B1217596) for Laboratory Applications

Introduction

Chromium propionate is an organometallic compound that has garnered significant attention in nutritional and metabolic research. As a highly bioavailable source of trivalent chromium, it serves as a crucial supplement in various biological studies.[1] Trivalent chromium is an essential trace mineral involved in carbohydrate, lipid, and protein metabolism, primarily through its role in potentiating insulin (B600854) action.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, relevant experimental protocols, and key biological pathways associated with this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound's physical and chemical characteristics are fundamental to its handling, storage, and application in a laboratory setting. The compound typically appears as a greenish, light gray-green, or pale yellow to brown powder or crystalline solid.[1][3][4][5][6] It is stable at room temperature but may decompose under high heat or humid conditions.[4] For laboratory use, it should be stored in a sealed container, away from oxidizing agents, and kept dry.[4]

A summary of its key properties is presented below.

| Property | Data | Reference |

| Molecular Formula | C₉H₁₅CrO₆ or [Cr₃(O)(CH₃CH₂CO₂)₆(H₂O)₃]CH₃CH₂CO₂ | [3][4][5][6][7][8][9] |

| Molecular Weight | ~271.21 g/mol | [3][6][8][9] |

| Appearance | Greenish, light gray-green, or pale yellow/brown powder | [1][3][4][5][6] |

| Solubility | Soluble in water and organic solvents (e.g., methanol, ethanol) | [4][5][9] |

| Melting Point | ~200-205°C | [5] |

| Density | ~1.50 g/cm³ | [5] |

| Purity (Typical Specs) | Total Chromium: 8-10% | [7] |

| Hexavalent Chromium: < 2 ppm | [7] | |

| Lead: < 0.5 ppm | [7] | |

| Arsenic: < 1 ppm | [7] | |

| Cadmium: < 1 ppm | [7] | |

| Mercury: < 0.5 ppm | [7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a chromium salt with propionic acid.[4][5] A more specific industrial method, which can be adapted for the lab, involves the reduction of a hexavalent chromium source.

Methodology:

-

Reaction Mixture: Prepare an aqueous solution of propionic acid. The concentration should be controlled, as excess acid can influence phase separation in the purification step.[10]

-

Addition of Reactants: Add a chromium (VI) oxidant, such as sodium dichromate, to the propionic acid solution.[10]

-

Reduction: Introduce a sulfite-type reducing agent (e.g., sodium bisulfite) to the mixture. This reduces Cr(VI) to the desired Cr(III) state.[10] The reaction should be allowed sufficient time to ensure the complete reduction of hexavalent chromium.[10]

-

Digestion: Maintain the mixture at a controlled temperature to allow for the formation of the chromium (III) propionate complex.[10]

Purification by Phase Separation

This method is particularly useful for removing sulfate (B86663) by-products when a sulfite (B76179) reducing agent is used.

Methodology:

-

Phase Formation: Upon completion of the synthesis reaction, two distinct liquid phases will form: a lower aqueous phase containing sulfate by-products and an upper, green-colored phase containing the aqueous this compound solution.[10]

-

Separation: Carefully separate the upper phase from the lower phase using a separatory funnel or other suitable laboratory equipment.[10]

-

Product Recovery: The recovered upper phase is an essentially sulfate-free, acidic solution of propionate-sequestered chromium (III).[10] This solution can be stabilized with additional acid for long-term storage or used directly.[10]

Spectroscopic Analysis & Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized this compound.

Methodology:

-

UV-Vis Spectroscopy: Prepare a dilute solution of the this compound in a suitable solvent (e.g., water or ethanol). Record the absorption spectrum. The spectrum is expected to show characteristic spin-allowed bands for Cr(III) in an octahedral field, typically assigned to ⁴A₂g(F) → ⁴T₂g(F) and ⁴A₂g(F) → ⁴T₁g(F) transitions.[11] For example, a study on a different Cr(III) complex showed a maximum absorbance peak at 582 nm after complexation.

-

Infrared (IR) Spectroscopy: Prepare a sample, typically as a KBr pellet. Record the FTIR spectrum. The spectrum should confirm the presence of propionate ligands through characteristic carboxylate (COO⁻) stretching vibrations and the absence of impurities from starting materials. In related complexes, shifts in the N=N stretching vibration and new bands in the far-IR region (400-750 cm⁻¹) indicated complex formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard for organic compounds, the paramagnetic nature of Cr(III) can lead to significant peak broadening.[12] However, NMR can still be useful for analyzing the ligand structure and detecting organic impurities. The protocol involves dissolving the sample in a suitable deuterated solvent and acquiring the spectrum according to standard procedures.[13]

Visualizations: Pathways and Workflows

Proposed Mechanism of Action: Insulin Signaling

This compound enhances glucose metabolism by potentiating insulin signaling.[1] Trivalent chromium is a key component of the Glucose Tolerance Factor (GTF), which facilitates the binding of insulin to its cell surface receptor, thereby improving glucose uptake and utilization by cells.[3][14]

References

- 1. hlextract.com [hlextract.com]

- 2. Effects of this compound and Calcium Propionate on Lactation Performance and Rumen Microbiota in Postpartum Heat-Stressed Holstein Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinyiml.com [sinyiml.com]

- 4. chembk.com [chembk.com]

- 5. This compound BP EP USP CAS 85561-43-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. This compound - Buy this compound Product on NANJING LEADING CHEMICAL CO.,LTD [leading-chem.com]

- 7. eCFR :: 21 CFR 573.304 -- this compound. [ecfr.gov]

- 8. This compound | C9H15CrO6 | CID 13682636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biofuranchem.com [biofuranchem.com]

- 10. EP0194596A2 - Process for preparing a stabilized chromium (III) propionate solution and formation treatment with a so prepared solution - Google Patents [patents.google.com]

- 11. Spectroscopic characterization of chromite from the Moa-Baracoa Ophiolitic Massif, Cuba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lehigh.edu [lehigh.edu]

- 13. mdpi.com [mdpi.com]

- 14. vegapharma.com [vegapharma.com]

The Impact of Chromium Propionate on Lipid and Protein Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium, an essential trace mineral, plays a pivotal role in the metabolism of carbohydrates, lipids, and proteins, primarily by potentiating the action of insulin (B600854).[1][2][3] Chromium propionate (B1217596), a highly bioavailable organic form of chromium, has garnered significant attention for its potential to modulate metabolic processes, particularly in the context of animal nutrition and health.[2][4] This technical guide provides an in-depth analysis of the effects of chromium propionate on lipid and protein metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Impact on Lipid Metabolism

This compound supplementation has been shown to influence lipid metabolism by affecting circulating lipid profiles and modulating cellular lipid dynamics. The primary mechanism is believed to be through the enhancement of insulin signaling, which in turn regulates fat deposition and mobilization.[4]

Quantitative Effects on Lipid Parameters

The following tables summarize the quantitative effects of this compound supplementation on key lipid metabolism markers from various studies.

Table 1: Effects of this compound on Serum Lipid Profile in Broilers

| Parameter | Species | Dosage | Duration | Effect | Reference |

| Triglycerides (TG) | Broiler Chickens | 0.8 or 1.6 mg Cr/kg diet | 42 days | Decreased | [5] |

| Low-Density Lipoprotein Cholesterol (LDLC) | Broiler Chickens | 0.2, 0.4, 0.8, or 1.6 mg Cr/kg diet | 42 days | Decreased | [5] |

| Total Cholesterol (TC) | Broiler Chickens | 0.2, 0.4, 0.8, or 1.6 mg Cr/kg diet | 42 days | No significant effect | [5] |

| High-Density Lipoprotein Cholesterol (HDLC) | Broiler Chickens | 0.2, 0.4, 0.8, or 1.6 mg Cr/kg diet | 42 days | No significant effect | [5] |

Table 2: Effects of this compound on Adipose Tissue Metabolism in Dairy Cows

| Parameter | Species | Dosage | Duration | Effect | Reference |

| Nonesterified Fatty Acids (NEFA) | Feedlot Steers | 0.2 mg/kg of Cr | 53 days | Reduced pre- and post-insulin infusion | [6] |

| Lipogenesis | Dairy Cows | 10 mg of trivalent Cr/day | 21 days prepartum to 35 days postpartum | Increased (1.25 to 78 times control) | [7][8] |

| Basal Lipolysis | Dairy Cows | 10 mg of trivalent Cr/day | 14 to 28 days postpartum | Ranged from 27% to 102% of control | [7][8] |

| Stimulated Lipolysis | Dairy Cows | 10 mg of trivalent Cr/day | 14 to 28 days postpartum | Ranged from 61% to 113% of control | [7][8] |

Experimental Protocols for Lipid Metabolism Analysis

Objective: To quantify the concentrations of triglycerides, total cholesterol, HDL-C, and LDL-C in broiler serum.

Methodology:

-

Sample Collection: Blood samples are collected from the brachial vein of broilers. Serum is separated by centrifugation and stored at -20°C until analysis.

-

Analysis: Commercial enzymatic colorimetric assay kits are used for the determination of serum lipids.

-

Triglycerides (TG): Kits like the "Chicken Triglyceride, TG ELISA Kit" can be used, which typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric reaction.[9][10][11]

-

Total Cholesterol (TC), HDL-C, and LDL-C: Kits such as the "HDL and LDL/VLDL Cholesterol Assay Kit" are employed.[12][13][14] These kits often use a precipitation method to separate HDL and LDL/VLDL fractions, followed by an enzymatic reaction to determine cholesterol concentration.[13] The principle involves the hydrolysis of cholesteryl esters and subsequent oxidation, leading to a colored product measured spectrophotometrically.

-

Objective: To measure the concentration of NEFA in bovine serum or plasma as an indicator of lipid mobilization.

Methodology:

-

Sample Collection: Blood samples are collected via jugular venipuncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Analysis: The Wako NEFA-C kit (or similar enzymatic colorimetric kits) is a commonly used method.[15][16][17][18]

-

Principle: NEFA in the sample are converted to Acyl-CoA, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide is used in a subsequent colorimetric reaction, and the absorbance is proportional to the NEFA concentration.[18]

-

Objective: To assess the rates of fat synthesis (lipogenesis) and breakdown (lipolysis) in adipose tissue.

Methodology:

-

Adipose Tissue Biopsy: Subcutaneous adipose tissue samples are collected from the tail-head region of the cows.

-

Lipogenesis Assay:

-

Principle: This assay typically measures the incorporation of a radiolabeled substrate, such as [¹⁴C]-acetate, into lipids.[3][6][19][20]

-

Protocol: Adipose tissue explants are incubated in a medium containing radiolabeled acetate (B1210297). After incubation, lipids are extracted, and the radioactivity incorporated into the lipid fraction is measured using a scintillation counter. The rate of lipogenesis is expressed as the amount of substrate incorporated per unit of tissue weight per unit of time.

-

-

Lipolysis Assay:

-

Principle: Lipolysis is assessed by measuring the release of glycerol and/or free fatty acids from adipose tissue explants into the incubation medium.[1][4]

-

Protocol: Adipose tissue explants are incubated in a buffer, and the medium is collected at different time points. The concentration of glycerol in the medium is determined using a colorimetric or fluorometric assay kit (e.g., Zen-Bio LIP-6-NC).[5][21][22] The rate of lipolysis is calculated as the amount of glycerol released per unit of tissue weight per unit of time.

-

Impact on Protein Metabolism

This compound is known to influence protein metabolism, primarily by enhancing the insulin-mediated uptake of amino acids into cells and potentially modulating protein synthesis and degradation pathways.[1][7]

Quantitative Effects on Protein Parameters

The following tables summarize the quantitative effects of this compound supplementation on key protein metabolism markers.

Table 3: Effects of this compound on Growth Performance and Carcass Characteristics in Steers

| Parameter | Species | Dosage | Duration | Effect | Reference |

| Average Daily Gain (ADG) | Feedlot Steers | 0.45 mg Cr/kg DM | 147 days | Linear increase | [1][4][21] |

| Feed Conversion Ratio (G:F) | Feedlot Steers | 0.45 mg Cr/kg DM | 147 days | Linear improvement | [1][4][21] |

| Hot Carcass Weight (HCW) | Feedlot Steers | 0.45 mg Cr/kg DM | 147 days | Linear increase | [1][4][21] |

| Serum Urea (B33335) Nitrogen (SUN) | Feedlot Steers | Up to 0.45 mg Cr/kg DM | 147 days | No significant effect | [1][4][21] |

Table 4: Effects of this compound on Skeletal Muscle Properties in Steers

| Parameter | Species | Dosage | Duration | Effect | Reference |

| GLUT4 Gene Expression | Feedlot Steers | Up to 0.45 mg Cr/kg DM | 147 days | No significant difference | [1][4] |

| Total GLUT4 Protein Expression | Feedlot Steers | Up to 0.45 mg Cr/kg DM | 147 days | No significant difference | [1][4] |

| Internalization of GLUT4 | Feedlot Steers | 0.30 and 0.45 mg/kg DM | 147 days | Increased | [1][4] |

| Muscle Fiber Type Distribution | Feedlot Steers | Up to 0.45 mg Cr/kg DM | 147 days | No significant effect | [1][4] |

Experimental Protocols for Protein Metabolism Analysis

Objective: To measure SUN concentration as an indicator of protein catabolism and nitrogen utilization.

Methodology:

-

Sample Collection: Serum is collected from blood samples as described previously.

-

Analysis: An enzymatic colorimetric assay is used.

-

Principle: Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The ammonia then reacts with a chromogen to produce a colored compound, the absorbance of which is proportional to the urea concentration.[8][23][24][25] Kits like the MaxDiscovery™ Blood Urea Nitrogen Enzymatic Kit are commercially available.[8]

-

Objective: To investigate the effects of this compound on key proteins involved in glucose uptake and muscle fiber characteristics.

Methodology:

-

Longissimus Muscle Biopsy:

-

Procedure: A small incision is made over the longissimus dorsi muscle, and a muscle sample is collected using a biopsy needle.[4] The area is locally anesthetized, and sterile techniques are employed.

-

-

Western Blotting for Insulin Signaling Proteins (e.g., GLUT4, IRβ, pIRS-1, pAkt):

-

Protein Extraction: Muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[26]

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., anti-GLUT4, anti-Insulin Receptor β, anti-phospho-IRS-1 (Ser307), anti-phospho-Akt (Ser473)).[27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[33]

-

-

Immunohistochemistry for Muscle Fiber Typing:

-

Principle: This technique uses antibodies to identify different myosin heavy chain (MyHC) isoforms, which define the muscle fiber type (e.g., Type I, IIA, IIX).[2][7][23][25][42][43][44]

-

Procedure: Frozen muscle sections are incubated with a cocktail of primary antibodies specific to different MyHC isoforms. Fluorescently labeled secondary antibodies are then used for visualization under a microscope.[2][43] The cross-sectional area and proportion of each fiber type can then be quantified.

-

Signaling Pathways and Experimental Workflow

The metabolic effects of this compound are largely mediated through the potentiation of the insulin signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for studying the effects of this compound.

Caption: Insulin signaling pathway potentiated by this compound.

Caption: General experimental workflow for a this compound study.

Conclusion

This compound supplementation demonstrates a clear impact on both lipid and protein metabolism, primarily through its role in enhancing insulin sensitivity. The quantitative data presented herein, derived from various animal studies, indicates that this compound can lead to favorable changes in serum lipid profiles, reduce lipid mobilization, and improve growth performance and carcass characteristics. The detailed experimental protocols provided in this guide offer a robust framework for researchers to design and execute studies aimed at further elucidating the metabolic effects of this compound. The visualization of the insulin signaling pathway underscores the molecular basis for the observed metabolic changes. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the field of animal nutrition and drug development, facilitating a deeper understanding of the metabolic benefits of this compound.

References

- 1. bioivt.com [bioivt.com]

- 2. Technical note: Protocol for electrophoretic separation of bovine myosin heavy chain isoforms and comparison to immunohistochemistry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis in rat adipose tissue. Tracer concentration effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipolysis Kits [zen-bio.com]

- 6. Fatty acids synthesis in rat adipose tissue. Tracer concentration effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. rndmate.com [rndmate.com]

- 10. Triglyceride Assay Kit (A319752) | Antibodies.com [antibodies.com]

- 11. caymanchem.com [caymanchem.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. assaygenie.com [assaygenie.com]

- 14. HDL and LDL/VLDL Cholesterol Assay Kit [cellbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. mediqnordicsimages.z6.web.core.windows.net [mediqnordicsimages.z6.web.core.windows.net]

- 17. Errors in measuring plasma free fatty acid concentrations with a popular enzymatic colorimetric kit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-Esterified Fatty Acid (NEFA) Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 19. tezuka-gu.ac.jp [tezuka-gu.ac.jp]

- 20. Fatty acid synthesis from glucose and acetate and the control of lipogenesis in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. zen-bio.com [zen-bio.com]

- 22. Adipose Tissue Explant Lipolysis Assay Kit: Glycerol Detection (Reagents only) - Zen-Bio [bioscience.co.uk]

- 23. biolabo.fr [biolabo.fr]

- 24. assaygenie.com [assaygenie.com]

- 25. atlas-medical.com [atlas-medical.com]

- 26. ccrod.cancer.gov [ccrod.cancer.gov]

- 27. merckmillipore.com [merckmillipore.com]

- 28. datasheets.scbt.com [datasheets.scbt.com]

- 29. Phospho-IRS-1 (Ser307) Antibody | Cell Signaling Technology [cellsignal.com]

- 30. IRS-1 (phospho Ser307) Cell Based ELISA Kit (A102141) [antibodies.com]

- 31. Phospho-IRS1 (Ser307) Polyclonal Antibody (PA1-1054) [thermofisher.com]

- 32. biocompare.com [biocompare.com]

- 33. benchchem.com [benchchem.com]

- 34. Insulin Receptor beta (4B8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 35. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 37. ijcmas.com [ijcmas.com]

- 38. ccrod.cancer.gov [ccrod.cancer.gov]

- 39. researchgate.net [researchgate.net]

- 40. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Insulin Receptor beta (E9L5V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 42. Muscle Fiber Typing in Bovine and Porcine Skeletal Muscles Using Immunofluorescence with Monoclonal Antibodies Specific to Myosin Heavy Chain Isoforms -Food Science of Animal Resources | 학회 [koreascience.kr]

- 43. Muscle Fiber Typing in Bovine and Porcine Skeletal Muscles Using Immunofluorescence with Monoclonal Antibodies Specific to Myosin Heavy Chain Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. [PDF] Muscle Fiber Typing in Bovine and Porcine Skeletal Muscles Using Immunofluorescence with Monoclonal Antibodies Specific to Myosin Heavy Chain Isoforms | Semantic Scholar [semanticscholar.org]

The Role of Chromium Propionate as a Glucose Tolerance Factor (GTF) Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium, an essential trace mineral, plays a pivotal role in glucose metabolism, primarily through its function as a component of the Glucose Tolerance Factor (GTF). GTF is a biologically active complex that potentiates the action of insulin (B600854), thereby enhancing glucose uptake and utilization by cells. Among the various organic forms of chromium, chromium propionate (B1217596) has garnered significant attention for its high bioavailability and efficacy. This technical guide provides an in-depth overview of the role of chromium propionate as a key component of GTF, its mechanism of action in insulin signaling, and detailed experimental protocols for its synthesis and evaluation. Quantitative data from various studies are summarized, and key biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Glucose Tolerance Factor and the Essentiality of Chromium

The concept of a Glucose Tolerance Factor (GTF) was first proposed in the 1950s when a substance in brewer's yeast was found to restore impaired glucose tolerance in rats.[1] Subsequent research identified trivalent chromium (Cr³⁺) as the active component of GTF.[2] While the exact structure of GTF remains a subject of ongoing research, it is widely accepted to be a complex of chromium, nicotinic acid, and the amino acids glycine, cysteine, and glutamic acid.[1][2] The primary function of GTF is to amplify the action of insulin, the key hormone regulating blood glucose levels.[3]

Chromium, in its trivalent form, is considered an essential nutrient for humans and animals, involved in carbohydrate, lipid, and protein metabolism.[4] Organic chromium compounds, such as this compound, are generally considered to have higher bioavailability than inorganic forms.[4]

This compound: A Bioavailable Component of GTF

This compound is an organic chromium salt that has demonstrated significant potential in improving insulin sensitivity and glucose metabolism. Its enhanced bioavailability is a key factor in its efficacy as a nutritional supplement aimed at improving glycemic control.

Mechanism of Action: The Insulin Signaling Pathway

This compound exerts its effects by influencing the insulin signaling cascade at multiple points. The binding of insulin to its receptor (IR) on the cell surface initiates a cascade of phosphorylation events. A key component in this process is chromodulin, a low-molecular-weight chromium-binding substance.[5]

The proposed mechanism is as follows:

-

Insulin Binding and Chromium Influx: The binding of insulin to the α-subunit of the insulin receptor triggers the movement of chromium into the cell.

-

Apochromodulin to Holochromodulin: Inside the cell, four Cr³⁺ ions bind to apochromodulin (the chromium-free form) to form active holochromodulin.[6]

-

Insulin Receptor Kinase Activation: Holochromodulin then binds to the insulin receptor, amplifying its tyrosine kinase activity.[6] This enhanced kinase activity leads to increased phosphorylation of downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1).

-

PI3K/Akt Pathway Activation: Phosphorylated IRS-1 activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B).

-

GLUT4 Translocation and Glucose Uptake: Activated Akt promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. This increases the uptake of glucose from the bloodstream into the cell.

-

Inhibition of PTP1B: Chromium has also been proposed to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and deactivates the insulin receptor. By inhibiting PTP1B, chromium helps to maintain the insulin receptor in its active, phosphorylated state, thus prolonging the insulin signal.

The following diagram illustrates the proposed mechanism of chromium in the insulin signaling pathway:

Quantitative Data on the Effects of this compound

Numerous studies in animal models have demonstrated the positive effects of this compound supplementation on glucose metabolism and insulin sensitivity. The following tables summarize key quantitative findings from this research.

Table 1: Effects of this compound on Insulin Sensitivity Indices in Rats

| Study | Animal Model | Diet | Cr Propionate Dose | Duration | HOMA-IR | QUICKI | Serum Insulin |

| Staniek et al. (2010)[7] | Wistar rats | High-fructose | 10 mg Cr/kg diet | 8 weeks | ↓ | ↑ | ↓ |

| Staniek et al. (2010)[7] | Wistar rats | High-fructose | 50 mg Cr/kg diet | 8 weeks | ↓ | ↑ | ↓ |

| Król et al. (2012)[8] | Wistar rats (diabetic) | High-fat + STZ | 10 mg Cr/kg diet | 6 weeks | ↓ | - | - |

| Król et al. (2012)[8] | Wistar rats (diabetic) | High-fat + STZ | 50 mg Cr/kg diet | 6 weeks | ↓ | - | - |

| Staniek & Krejpcio (2015) | Wistar rats | High-fat | 10 or 50 mg Cr/kg diet | 8 weeks | No significant effect | - | No significant effect |

| Gąsiorowski et al. (2020)[9] | Wistar rats (diabetic) | High-fat + STZ | 10 or 50 mg Cr/kg diet | 6 weeks | No significant effect | - | No significant effect |

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; QUICKI: Quantitative Insulin Sensitivity Check Index; STZ: Streptozotocin. ↓ indicates a decrease, ↑ indicates an increase.

Table 2: Effects of this compound on Glucose and Insulin Parameters in Cattle

| Study | Animal Model | Cr Propionate Dose | Duration | Glucose Clearance Rate | Area Under the Curve (Glucose) | Serum Insulin | Insulin:Glucose Ratio |

| Spears et al. (2012)[10] | Angus & Angus×Simmental heifers | 3, 6, or 9 mg Cr/day | 44 days | - | ↓ (0-45 min) | ↓ | ↓ |

| Sumner et al. (2007)[5] | Holstein heifers | 5, 10, or 15 mg Cr/day | 4 periods of 2 weeks | ↑ | ↓ | ↓ | - |

| Bernhard et al. (2012) | Lactating dairy cows | 2.5 g/day (10 mg Cr) | 210 days | - | - | ↓ | ↓ |

↓ indicates a decrease, ↑ indicates an increase.

Table 3: Effects of this compound on Glucose and Insulin Parameters in Pigs

| Study | Animal Model | Cr Propionate Dose | Duration | Glucose Clearance (Insulin Challenge) | Glucose Half-life (Insulin Challenge) | Serum Glucose (Fasting) | Serum Insulin (Fasting) |

| Matthews et al. (2001)[11] | Growing barrows | 200 ppb Cr | 28 days | ↑ | ↓ | No effect | No effect |

| Lien et al. (2005)[12] | Weaned pigs | Not specified | 8 weeks | - | - | - | - |

| Gabler et al. (2019)[13] | Finishing barrows (heat-stressed) | Not specified | 35 days | - | - | No effect | No effect |

↓ indicates a decrease, ↑ indicates an increase.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. Below is a general laboratory-scale protocol based on these descriptions.

Materials:

-

Chromium(III) oxide (Cr₂O₃) or Chromium(III) carbonate (Cr₂(CO₃)₃)

-

n-Propionic acid

-

Amino acid (e.g., lysine, as an initiator/complexing agent)

-

Deionized water

-

Organic solvent (e.g., ethanol)

-

Reaction kettle with a stirrer and heating mantle

-

Vacuum drying oven

Protocol:

-

In a reaction kettle, combine n-propionic acid, the selected amino acid, deionized water, and ethanol (B145695) in the desired molar ratios. A common molar ratio is approximately 5-8 moles of n-propionic acid to 1 mole of chromium oxide.[14]

-

Stir the mixture until all components are uniformly mixed.

-

Slowly add the chromium(III) oxide or carbonate solid to the mixture while continuing to stir.

-

Increase the stirring speed (e.g., to 500 r/min) and heat the reaction mixture to 70-80°C.[14]

-

Maintain the reaction at this temperature with continuous stirring until all the solid chromium salt has reacted and is no longer visible. The reaction time can vary from 2 to 6 hours.[14][15]

-

After the reaction is complete, cool the mixture.

-

Dry the resulting product under reduced pressure in a vacuum drying oven to obtain the final this compound product.[14]

The following diagram outlines the general workflow for this compound synthesis:

In Vivo Evaluation in Animal Models

4.2.1. Diet Preparation and Animal Feeding

-

Basal Diet: Formulate a basal diet appropriate for the animal model (e.g., AIN-93M for rats, corn-soybean meal based for pigs, or corn silage-based for cattle).[7][10][16]

-

This compound Premix: Prepare a premix by mixing a known quantity of this compound with a small amount of the basal diet or a carrier like ground corn. This ensures even distribution in the final diet.[16]

-

Experimental Diets: Prepare the final experimental diets by mixing the premix with the basal diet to achieve the desired chromium concentrations (e.g., 10 mg Cr/kg diet, 200 ppb Cr).[7][11]

-

Feeding: House the animals in individual cages or pens and provide them with their respective diets and water ad libitum for the duration of the study.[7]

4.2.2. Intravenous Glucose Tolerance Test (IVGTT)

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Catheterization: If not already done, place a catheter in a suitable blood vessel (e.g., jugular vein in cattle) for glucose infusion and blood sampling.[10]

-

Baseline Blood Sample: Collect a baseline blood sample (time 0).

-

Glucose Infusion: Administer a sterile glucose solution intravenously at a specified dose (e.g., 0.45 g/kg of body weight^0.75 for cattle).[10]

-

Blood Sampling: Collect blood samples at multiple time points post-infusion (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 150, and 180 minutes).[10]

-

Analysis: Analyze the blood samples for glucose and insulin concentrations. Calculate parameters such as glucose clearance rate, half-life, and the area under the curve (AUC) for glucose and insulin.

4.2.3. Insulin Challenge Test (ICT)

-

Fasting and Catheterization: Follow the same initial steps as for the IVGTT.

-

Baseline Blood Sample: Collect a baseline blood sample (time 0).

-

Insulin Injection: Administer a bolus of insulin intravenously at a specified dose (e.g., 0.1 IU/kg body weight for pigs).[11]

-

Blood Sampling: Collect blood samples at various time points post-injection to monitor the decline in blood glucose.

-

Analysis: Analyze the blood samples for glucose concentrations to determine the rate of glucose clearance and insulin sensitivity.

In Vitro Assays

4.3.1. Glucose Uptake in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing IBMX, dexamethasone, and insulin).[17]

-

Serum Starvation: Serum-starve the mature adipocytes for a defined period (e.g., 16 hours) in a low-glucose medium.[18]

-

Treatment: Treat the cells with different concentrations of this compound, with or without insulin, for a specified duration.

-

Glucose Uptake Measurement:

-

Lysis and Scintillation Counting/Fluorescence Measurement: Wash the cells to remove extracellular glucose, lyse the cells, and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

4.3.2. Insulin Receptor Kinase Activity Assay

-

Insulin Receptor Immunocapture: Isolate insulin receptors from cell lysates (e.g., from chromium-treated and control cells) using an anti-insulin receptor antibody coupled to protein A/G beads.

-

Kinase Reaction:

-

Prepare a reaction buffer containing ATP and a specific peptide substrate for the insulin receptor kinase (e.g., a biotinylated peptide based on the IRS-1 sequence).[20]

-

Add the immunocaptured insulin receptors to the reaction buffer and incubate to allow for phosphorylation of the substrate.

-

-

Detection of Phosphorylation:

-

ELISA-based method: Capture the biotinylated peptide on a streptavidin-coated plate. Detect the phosphorylated peptide using a phospho-tyrosine specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[20]

-

Radiolabeling: Use [γ-³²P]ATP in the kinase reaction and detect the incorporation of the radiolabel into the substrate.

-

4.3.3. PTP1B Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Use recombinant human PTP1B enzyme.

-

Use a chromogenic substrate such as p-nitrophenyl phosphate (B84403) (pNPP).[21]

-

-

Inhibition Reaction:

-

In a 96-well plate, add the PTP1B enzyme to a buffer solution.

-

Add different concentrations of this compound (the potential inhibitor).

-

Pre-incubate the enzyme and inhibitor.

-

-

Enzymatic Reaction and Detection:

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[21]

-

The PTP1B will dephosphorylate pNPP, producing p-nitrophenol, which is yellow.

-

Measure the absorbance at 405 nm using a microplate reader. The degree of color development is inversely proportional to the inhibitory activity of this compound.[21]

-

The Proposed Structure of Glucose Tolerance Factor

While the definitive structure of GTF has not been fully elucidated, a widely accepted proposed structure involves a central trivalent chromium ion coordinated to two nicotinic acid molecules and the amino acids glycine, cysteine, and glutamic acid (which form glutathione).

The following diagram represents a postulated structure of the Glucose Tolerance Factor:

Conclusion

This compound stands out as a highly bioavailable form of chromium that effectively functions as a component of the Glucose Tolerance Factor. Its mechanism of action, centered on the potentiation of the insulin signaling pathway through the activation of the insulin receptor kinase and potential inhibition of PTP1B, makes it a subject of significant interest for addressing insulin resistance and improving glycemic control. The quantitative data from numerous animal studies consistently demonstrate its positive effects on various metabolic parameters. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for the management of metabolic disorders. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these findings into clinical applications for human health.

References

- 1. nutriplexformulas.com [nutriplexformulas.com]

- 2. Glucose Tolerance Factor • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. vegapharma.com [vegapharma.com]

- 5. Low-molecular-weight chromium-binding substance - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Chromium(III) propionate complex supplementation improves carbohydrate metabolism in insulin-resistance rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-diabetic potential of chromium(III) propionate complex in high-fat diet fed and STZ injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Bitter Melon and a this compound Complex on Symptoms of Insulin Resistance and Type 2 Diabetes in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound enhances insulin sensitivity in growing cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of chromium picolinate and this compound on glucose and insulin kinetics of growing barrows and on growth and carcass traits of growing-finishing barrows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. This compound on growth performance and health biomarkers in pig - Swine abstracts - pig333, pig to pork community [pig333.com]

- 14. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN103288622A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. This compound in broilers: human food and broiler safety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 18. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 19. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A nonradioactive assay for the insulin receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Effects of chromium propionate on gene expression and cellular signaling.

An In-depth Technical Guide on the Effects of Chromium Propionate (B1217596) on Gene Expression and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium propionate is an organic form of the essential trace mineral chromium, created by bonding chromium with propionic acid.[1] This compound is recognized for its high bioavailability compared to other forms of chromium.[1] It is primarily known for its role in carbohydrate, lipid, and protein metabolism, largely by enhancing the action of insulin (B600854).[2][3] As a component of the glucose tolerance factor (GTF), trivalent chromium (Cr3+), the form found in this compound, assists insulin in regulating blood sugar and has been studied for its effects on gene expression and cellular signaling pathways.[2][3]

Core Cellular Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the potentiation of the insulin signaling pathway. It also exerts influence over lipid metabolism and immune response pathways.

Insulin Signaling Pathway

Chromium is a crucial co-factor in insulin signaling, enhancing the hormone's ability to regulate blood glucose levels.[1] It improves insulin sensitivity by optimizing the activation of the insulin receptor, which facilitates more efficient glucose uptake by cells.[1][4] This action is thought to involve a protein called chromodulin, which activates the tyrosine kinases of insulin receptors.[5] Studies suggest that chromium enhances the kinase activity of the insulin receptor β-subunit and increases the activity of downstream signaling molecules like PI3-kinase and Akt, leading to the translocation of GLUT4 glucose transporters to the cell surface.[6]

Caption: Insulin signaling pathway enhanced by this compound.

Lipid Metabolism

This compound influences lipid metabolism primarily by reducing fat deposition and affecting the synthesis and clearance of fat and cholesterol in the liver.[2] It promotes the redistribution of fat, reduces serum triglycerides and total cholesterol, and increases high-density lipoprotein (HDL) cholesterol.[2] This is achieved through several mechanisms:

-

Enhanced Insulin Activity: Improved insulin function helps regulate lipid metabolism.[2]

-

Enzyme Activity Modulation: It increases the activity of enzymes like lecithin-cholesterol acyltransferase (LCAT) and lipoprotein lipase (B570770) (LPL), which are involved in HDL production and fat metabolism.[2]

-

Regulation of Lipoproteins: It beneficially regulates lipoprotein content and cholesterol metabolism.[2]

Caption: Logical relationship of this compound in lipid metabolism.

Immune Response

Trivalent chromium can enhance the body's immune function and anti-stress capabilities.[2] Supplementation has been shown to increase serum immunoglobulin levels under stress and reduce serum cortisol.[2] In broiler chickens, this compound supplementation significantly increased antibody titers against Newcastle disease and avian influenza H5.[7] Studies in weaned beef calves showed that this compound supplementation increased IL-2 cytokine concentration, suggesting a shift towards a Th1-type immune response, and reduced the neutrophil-to-lymphocyte ratio, an indicator of physiological stress.[8]

Effects on Gene Expression

This compound supplementation alters the expression of numerous genes involved in key metabolic and cellular processes.

Summary of Differentially Expressed Genes (DEGs)

A transcriptomic analysis of liver tissue from neonatal beef calves whose mothers were supplemented with this compound revealed 638 differentially expressed genes (DEGs).[9] Of these, 296 genes were upregulated and 342 were downregulated.[9]

| Category | Total DEGs | Upregulated Genes | Downregulated Genes | Animal Model | Tissue | Reference |

| Overall Transcriptome | 638 | 296 | 342 | Beef Calves (Neonatal) | Liver | [9] |

Gene Expression in Key Pathways

This compound has been shown to specifically modulate the expression of genes critical to glucose transport, lipid metabolism, immune function, and nutrient transport.

| Gene | Function | Effect of CrProp | Animal/Cell Model | Finding | Reference |

| Glucose Metabolism | |||||

| GLUT4 | Glucose Transporter | No significant change in expression | Feedlot Steers | While total expression was unchanged, GLUT4 internalization increased, suggesting enhanced efficiency. | [5][10] |

| Lipid Metabolism | |||||

| CREB3L3 | Transcription factor in lipid/glucose metabolism | Upregulated | Beef Calves | Plays a key role in the insulin resistance pathway. | [9] |

| FAS | Fatty Acid Synthase | Increased mRNA expression | Ross Broilers | Enzymatic activity was significantly decreased. | [11] |

| LPL | Lipoprotein Lipase | Decreased (at 0.2 mg/kg), Increased (at other doses) | Ross Broilers | Enzymatic activity was also decreased. | [11] |

| ACC1, DGAT1, FABP4, HSL, LEP | Lipid Biosynthesis & Metabolism | Significantly Decreased | Domestic Goats | Highlights chromium's role in reducing body fat by downregulating key lipogenic genes. | [12] |

| FABP1 | Fatty Acid Transporter | Upregulated | Yellow-Feathered Broilers | Suggests enhanced fatty acid transport. | [13] |

| Immune Response | |||||

| Interleukin 1 (IL-1) | Pro-inflammatory Cytokine | Increased (at 1500 µg/kg) | Broilers | High doses may lead to decreased immunity. | [3] |

| Interleukin 4 (IL-4) | Cytokine (Th2 response) | Increased (at 1500 µg/kg) | Broilers | Suggests modulation of the immune response. | [3] |

| Nutrient Transport | |||||

| SGLT1, GLUT2, rBAT, CAT1 | Nutrient Transporter Genes | Increased | Broilers | Suggests improved nutrient absorption and transport. | [7] |

| Pept1 | Peptide Transporter | Upregulated | Yellow-Feathered Broilers | Indicates enhanced peptide transport. | [13] |

| Developmental Processes | |||||

| TGFB3, SMAD7 | Tissue Development | Over-represented in KEGG analysis | Beef Calves | Implicated in the positive regulation of developmental processes. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating this compound.

Animal Supplementation and Sample Collection

-

Study 1: Maternal Supplementation in Beef Cows

-

Animals: 24 multiparous Brangus cows were assigned to a control or chromium (CR) treatment group.[9]

-

Treatment: The CR group received a mineral supplement containing 1.6% this compound (target intake of 6.3 mg/cow/day) from 94 days pre-calving until calving.[9] The actual intake was approximately 3.11 mg/cow/day.[9]

-

Sample Collection: Liver biopsies were collected from a subset of female calves at birth (day 0) for transcriptomic analysis.[9]

-

-

Study 2: Supplementation in Feedlot Steers

-

Animals: 32 crossbred steers were assigned to one of four treatment groups.[5][10]

-

Treatment: Diets were supplemented with 0, 0.15, 0.30, or 0.45 mg of this compound per kg of diet dry matter.[5][10]

-

Sample Collection: Blood samples and longissimus muscle biopsies were collected on days 0, 28, 56, 91, 119, and 147 for gene expression, protein expression, and immunohistochemical analysis.[5][10]

-

-

Study 3: Supplementation in Broilers

-

Animals: 756 one-day-old broiler chicks were divided into six experimental groups.[7]

-

Treatment: Birds were fed corn-soybean diets supplemented with this compound at 0, 0.10, 0.15, 0.20, 0.25, or 0.30 mg/kg.[7]

-

Sample Collection: Tissues were collected for analysis of intestinal morphology and nutrient transporter gene expression.[7]

-

Gene and Protein Expression Analysis

-

Transcriptomics (RNA-Seq):

-

RNA Extraction: Total RNA is isolated from tissue samples (e.g., liver biopsies).[9]

-

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared.

-

Sequencing: Libraries are sequenced using a high-throughput platform.

-

Data Analysis: Reads are mapped to a reference genome (e.g., Bos taurus).[9] Differentially expressed genes (DEGs) are identified using software like DESeq2.[9]

-

-

Quantitative Real-Time PCR (RT-qPCR):

-

RNA Extraction & cDNA Synthesis: RNA is extracted from tissues and reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: Specific gene targets are amplified using primers in a real-time PCR machine.

-

Quantification: Gene expression levels are normalized to a reference gene (e.g., HSP90) and quantified.[12][14]

-

-

Immunohistochemistry (IHC) / Western Blot:

-

Tissue/Protein Preparation: Muscle biopsies are processed for IHC, or protein lysates are prepared for Western blotting.[5][10][14]

-

Antibody Staining: Samples are incubated with primary antibodies specific to the protein of interest (e.g., GLUT4).[5]

-

Detection & Analysis: A secondary antibody linked to a detection system is used for visualization and quantification of protein expression and localization.[5][14]

-

Caption: General experimental workflow for studying this compound.

Conclusion

This compound exerts significant effects at the molecular level, primarily by enhancing insulin signaling pathways. This leads to widespread changes in the gene expression profiles of tissues involved in metabolism, such as the liver and muscle. Key impacts include the modulation of genes responsible for glucose and lipid metabolism, nutrient transport, and immune responses. The upregulation of genes like CREB3L3 and downregulation of lipogenic genes such as FAS and ACC1 provide a molecular basis for the observed physiological effects of this compound, including improved glucose tolerance and reduced fat deposition. For researchers and drug development professionals, understanding these specific genetic and cellular targets is essential for harnessing the therapeutic potential of chromium compounds in metabolic health and disease.

References

- 1. hlextract.com [hlextract.com]

- 2. vegapharma.com [vegapharma.com]

- 3. The Effect of this compound and Alpha-Lipoic Acid Supplementation on Gene Expression of Cytokine Profile in the Spleen Tissue of Broilers - Research On Animal Production [rap.sanru.ac.ir]

- 4. kemin.com [kemin.com]

- 5. This compound supplementation alters animal growth performance, carcass characteristics, and skeletal muscle properties in feedlot steers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of dietary inclusion of this compound on growth performance, intestinal health, immune response and nutrient transporter gene expression in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound supplementation alters animal growth performance, carcass characteristics, and skeletal muscle properties in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of chromium picolinate on fat deposition, activity and genetic expression of lipid metabolism-related enzymes in 21 day old Ross broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcription analysis of genes involved in lipid metabolism reveals the role of chromium in reducing body fat in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound supplementation to energy- and protein-reduced diets reduces feed consumption but improves feed conversion ratio of yellow-feathered male broilers in the early period and improves meat quality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Absorption, distribution, metabolism, and excretion (ADME) of chromium propionate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium is an essential trace mineral that plays a crucial role in glucose, lipid, and protein metabolism. While inorganic chromium sources are poorly absorbed, organic forms such as chromium propionate (B1217596) have demonstrated enhanced bioavailability, leading to their widespread use in animal nutrition and potential applications in human health. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of chromium propionate, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Absorption

This compound exhibits greater bioavailability compared to other organic and inorganic chromium sources. The propionate ligand is believed to facilitate more efficient absorption through the gastrointestinal tract. Studies in various animal models provide insights into its absorption characteristics.

Quantitative Data on Chromium Bioavailability and Absorption

| Parameter | Species | Value | Reference |

| Apparent Bioavailability | General | ~50% | [1] |

| Apparent Absorption | Rats | 0.04 - 0.24% | [2] |

| Minimum Absorption (calculated from urinary excretion) | Humans | ~0.4% | [3] |

Note: Bioavailability and absorption rates can vary significantly depending on the species, diet, and physiological status of the animal.

Distribution

Following absorption, chromium is distributed throughout the body, with the highest concentrations typically found in the kidneys, liver, and muscle tissue.[4][5] The distribution pattern can be influenced by the dosage and duration of supplementation.

Quantitative Data on Tissue Chromium Concentrations Following Supplementation

Table 2.1: Chromium Concentration in Turkey Tissues (84 days of supplementation) [6][7]

| Tissue | Treatment (mg Cr/kg diet) | Cr Concentration (ng/g wet tissue) |

| Liver | Control | 19.9 |

| 0.20 | 28.9 | |

| 1.0 | 48.7 | |

| Muscle | Control | 19.9 |

| 0.20 | 25.1 | |

| 1.0 | 32.3 | |

| Kidney | Control | 34.2 |

| 0.20 | 38.7 | |

| 1.0 | 45.1 | |

| Skin + Fat | Control | 15.8 |

| 0.20 | 17.9 | |

| 1.0 | 19.2 |

Table 2.2: Chromium Concentration in Rat Tissues (4 weeks of supplementation) [4][8]

| Tissue | Treatment (mg Cr/kg diet) | Cr Concentration (µg/g dry matter) |

| Liver | Control | 2.96 |

| 100 | 3.91 | |

| 200 | 5.27 | |

| 500 | 10.13 | |

| 1000 | 17.88 | |

| Kidney | Control | Not Reported |

| 100 | Increased by 229% | |

| 200 | Increased by 272% | |

| 500 | Increased by 844% | |

| 1000 | Increased by 1541% |

Metabolism

The primary metabolic function of chromium from this compound is the potentiation of insulin (B600854) signaling. The propionate moiety is metabolized via the citric acid cycle.

Role in Insulin Signaling

Chromium enhances the cellular response to insulin through a multi-faceted mechanism. It is believed to increase the kinase activity of the insulin receptor β-subunit and downstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K) and Akt.[9][10][11] This cascade ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Furthermore, chromium has been shown to down-regulate protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[9] Chromium may also activate AMP-activated protein kinase (AMPK), an important regulator of cellular energy homeostasis.[12]

Caption: Insulin signaling pathway enhanced by chromium.

Excretion

Absorbed chromium is primarily eliminated from the body via urinary excretion.[13][14][15] The rate of excretion can be influenced by physiological stress, which has been shown to increase urinary chromium losses.[14][15][16] Fecal excretion accounts for unabsorbed chromium.[17]

Experimental Protocols

Accurate quantification of chromium in biological matrices is critical for ADME studies. The following sections outline common methodologies.

Sample Collection and Preparation for ADME Studies

A typical workflow for an in vivo ADME study involves several key steps from administration to analysis.

Caption: General workflow for an in vivo ADME study.

Analysis of Chromium by Atomic Absorption Spectrometry (AAS)

Electrothermal atomic absorption spectrometry (ET-AAS) is a highly sensitive method for the determination of chromium in biological samples.

Protocol Outline for Chromium Analysis in Feed and Tissues by ET-AAS [2][18][19][20][21]

-

Sample Preparation (Digestion):

-

Accurately weigh the dried and homogenized sample.

-

For total chromium, perform acid digestion using a mixture of nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF).[2]

-

Alternatively, samples can be ashed in a muffle furnace at 450-470°C, followed by dissolution of the ash in hydrochloric acid.[18][19][20]

-

-

Sample Dilution:

-

Dilute the digested sample solution to a suitable concentration with deionized water or a weak acid solution (e.g., 0.2% nitric acid).

-

-

Matrix Modification:

-

Add a matrix modifier, such as magnesium nitrate (B79036) or a palladium-magnesium mixture, to the sample and calibration standards to reduce matrix interferences in the graphite (B72142) furnace.[2][18]

-

-

Instrumental Analysis:

-

Use an atomic absorption spectrophotometer equipped with a graphite furnace and a chromium hollow cathode lamp.

-

Set the wavelength to 357.9 nm.

-

Develop a temperature program for drying, ashing, and atomization of the sample.

-

-

Quantification:

-

Prepare a calibration curve using a series of chromium standards of known concentrations.

-

Measure the absorbance of the samples and determine the chromium concentration by comparing with the calibration curve.

-

Chromium Speciation by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for the speciation of chromium, allowing for the separate quantification of different chromium forms (e.g., Cr(III) and Cr(VI)).

Logical Flow for Chromium Speciation Analysis

Caption: Logical flow for chromium speciation analysis.

Conclusion

This compound is a bioavailable source of chromium that plays a significant role in enhancing insulin sensitivity and regulating glucose metabolism. Its absorption, while higher than other chromium forms, is still relatively low. Absorbed chromium is primarily distributed to the kidneys, liver, and muscle, and is excreted in the urine. The analytical methods of AAS and HPLC-ICP-MS are essential tools for the accurate quantification and speciation of chromium in biological matrices, enabling detailed pharmacokinetic studies. Further research is warranted to fully elucidate the metabolic fate of the chromium ion and to establish comprehensive pharmacokinetic models across different species.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of total chromium and chromium(VI) in animal feeds by electrothermal atomic absorption spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 3. Effects of chromium supplementation on urinary Cr excretion of human subjects and correlation of Cr excretion with selected clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]